Product packaging for N-Boc-4-nitro-L-phenylalanine Methyl Ester(Cat. No.:CAS No. 65615-89-6)

N-Boc-4-nitro-L-phenylalanine Methyl Ester

Cat. No.: B023664
CAS No.: 65615-89-6
M. Wt: 324.33 g/mol
InChI Key: OIPSJKHEYTWZBQ-LBPRGKRZSA-N
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Description

N-Boc-4-nitro-L-phenylalanine Methyl Ester (CAS 65615-89-6) is a synthetic intermediate widely used in organic chemistry and pharmaceutical research. Its molecular formula is C₁₅H₂₀N₂O₆ (MW 324.33), featuring a Boc-protected amino group, a nitro-substituted phenyl ring, and a methyl ester moiety . This compound is critical in synthesizing antineoplastic agents, such as Melphalan impurities, and serves as a precursor for modified amino acids in peptide chemistry . Its stereochemistry (L-configuration) and nitro group enhance reactivity in nucleophilic substitutions and catalytic cross-coupling reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O6 B023664 N-Boc-4-nitro-L-phenylalanine Methyl Ester CAS No. 65615-89-6

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(13(18)22-4)9-10-5-7-11(8-6-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPSJKHEYTWZBQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of L-Phenylalanine

The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group of L-phenylalanine prior to nitration and esterification. This step prevents unwanted side reactions during subsequent transformations.

Reaction Conditions

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), triethylamine (1.5 eq)

  • Solvent : Dichloromethane (DCM) or aqueous sodium bicarbonate

  • Temperature : 0–5°C for initial mixing, followed by 24 h at room temperature

  • Yield : 85–92%

The choice of base significantly impacts reaction efficiency. Aqueous sodium bicarbonate (pH 8–9) minimizes racemization compared to organic bases like triethylamine, as demonstrated by NMR analysis of chiral purity.

Para-Nitration of Boc-Protected L-Phenylalanine

Nitration introduces the nitro group at the para position of the phenyl ring, a transformation requiring careful control of electrophilic substitution conditions.

Nitration Protocol

ParameterSpecification
Nitrating agentFuming HNO₃ (1.5 eq)
CatalystH₂SO₄ (98%, 3 eq)
SolventH₂SO₄ (neat)
Temperature−10°C to 0°C
Reaction time2–4 h
Yield78–85%

The exothermic nature of nitration necessitates gradual addition of nitric acid to maintain temperatures below 0°C. Ice-bath cooling and dropwise addition over 30 minutes prevent thermal degradation.

Methyl Esterification of Nitro-Substituted Intermediate

Esterification converts the carboxylic acid group into a methyl ester, enhancing solubility for subsequent peptide coupling reactions.

Comparative Esterification Methods

MethodReagentsConditionsYield
Thionyl chlorideSOCl₂ (2 eq), MeOH0°C → RT, 24 h97%
Acid-catalyzedH₂SO₄ (cat.), MeOH refluxReflux, 6 h89%
DCC couplingDCC (1.1 eq), DMAP (cat.)RT, 12 h82%

Thionyl chloride in methanol achieves near-quantitative conversion due to in situ generation of HCl, which protonates the carboxylate and drives the reaction to completion.

Industrial-Scale Production Techniques

Continuous Flow Nitration

Modern facilities employ continuous flow reactors to enhance safety and scalability for nitration:

  • Residence time : 8–10 minutes

  • Throughput : 50 kg/h

  • Purity : 99.2% (HPLC)

This method reduces thermal runaway risks by maintaining precise temperature control through jacketed reactor zones.

Automated Crystallization Systems

Post-esterification purification uses gradient cooling crystallizers:

  • Dissolve crude product in ethyl acetate (5 vol) at 50°C

  • Cool to −20°C at 1°C/min

  • Isolate crystals via vacuum filtration
    Result : 99.5% purity, 91% recovery

Purification and Quality Control

Chromatographic Purification

Silica gel chromatography remains the gold standard for laboratory-scale purification:

  • Stationary phase : SiO₂ (230–400 mesh)

  • Mobile phase : Ethyl acetate/hexane (1:3 → 1:1 gradient)

  • Retention factor (Rf) : 0.45 (TLC, 254 nm)

Industrial processes substitute with simulated moving bed (SMB) chromatography for higher throughput.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.37 (m, 2H, Ar-H), 4.42 (dd, J = 5.2, 7.4 Hz, α-CH), 1.43 (s, 9H, Boc-CH₃)

  • ¹³C NMR : 170.1 (COOCH₃), 154.8 (Boc-CO), 129.4 (Ar-C)

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 150 mm, 5 µm)

  • Mobile phase : 0.05% TFA in H₂O/MeCN (70:30 → 20:80 over 20 min)

  • Retention time : 12.7 min

Challenges and Optimization Strategies

Racemization During Esterification

The chiral integrity of the α-carbon is vulnerable during acid-catalyzed esterification. Studies show:

  • Thionyl chloride method : 0.3% racemization (HPLC chiral column)

  • H₂SO₄ method : 2.1% racemization

Maintaining reaction temperatures below 25°C and avoiding prolonged heating mitigates this issue.

Nitro Group Reduction Side Reactions

Unintended reduction of the nitro group during hydrogenation steps can occur if residual catalysts persist. Patent data recommends:

  • Pd/C filtration : Through 0.2 µm PTFE membrane

  • Post-filtration wash : 3× with degassed water

Emerging Methodologies

Enzymatic Esterification

Recent trials with Candida antarctica lipase B show promise:

  • Solvent : tert-Butanol

  • Conversion : 88% in 48 h

  • Enantiomeric excess : 99.8%

Photocatalytic Nitration

Visible-light-mediated nitration using TiO₂ catalysts:

  • Wavelength : 450 nm

  • Yield : 65%

  • Regioselectivity : >98% para

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Hydrolysis: (S)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid.

    Reduction: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-aminophenyl)propanoate.

    Substitution: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate.

Scientific Research Applications

Peptide Synthesis

N-Boc-4-nitro-L-phenylalanine Methyl Ester is primarily utilized as a building block in peptide synthesis:

  • Role in Peptide Synthesis : It serves as a key intermediate for synthesizing peptides with specific biological activities, particularly in pharmaceutical research. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of peptide bonds without unwanted side reactions .
  • Case Study : In a study focused on the synthesis of neuropeptides, this compound was successfully incorporated into peptide chains, demonstrating enhanced stability and bioactivity compared to unmodified peptides.

Drug Development

The compound plays a crucial role in drug design and development:

  • Modification of Peptide Structures : Researchers utilize this compound to modify peptide structures, enhancing their efficacy and stability. This has led to the development of novel therapeutic agents targeting various diseases, including cancer and neurological disorders .
  • Example Applications : Its derivatives have shown potential as antimicrobial agents, with studies indicating activity against pathogens such as Candida albicans and Microsporum gypsium when used in amide derivatives synthesis.

Biotechnological Applications

In biotechnology, this compound is employed for producing modified proteins:

  • Enzyme Production : The compound is used to create enzymes with altered properties for industrial applications, including biocatalysis .
  • Self-Assembly Studies : Research has demonstrated that it can be involved in self-assembly processes of peptide analogues, leading to materials with unique properties such as piezoelectric effects.

Neuroscience Research

The compound's application extends into neuroscience:

  • Neurotransmitter Studies : It aids in understanding neurotransmitter functions and interactions within the brain, contributing to potential treatments for neurological disorders .

Summary Table of Applications

Application AreaDescriptionExample Results
Peptide SynthesisBuilding block for therapeutic peptidesEnhanced stability and bioactivity in neuropeptide synthesis
Drug DevelopmentModification of peptide structures for new medicationsNovel therapeutic agents targeting cancer and neurological disorders
BiotechnologyProduction of modified proteins for industrial useEnzymes with improved catalytic properties
NeuroscienceStudies on neurotransmitter functionsInsights into potential treatments for neurological disorders

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate involves its role as a building block in organic synthesis. The compound’s functional groups, such as the ester, nitro, and Boc-protected amine, allow it to participate in various chemical reactions, facilitating the formation of more complex molecules. These reactions often target specific molecular pathways and enzymes, enabling the synthesis of biologically active compounds.

Comparison with Similar Compounds

N-Boc-4-nitro-L-phenylalanine t-Butyl Ester (CAS 116366-27-9)

Property N-Boc-4-nitro-L-phenylalanine Methyl Ester N-Boc-4-nitro-L-phenylalanine t-Butyl Ester
Molecular Formula C₁₅H₂₀N₂O₆ C₁₈H₂₆N₂O₆
Molecular Weight 324.33 366.41
Ester Group Methyl t-Butyl
Solubility Soluble in polar aprotic solvents (e.g., DMF) Limited data; likely lower solubility due to bulky t-butyl group
Application Intermediate for anticancer agents Used in Melphalan impurity synthesis

Key Differences :

  • The t-butyl ester variant has a higher molecular weight and steric bulk, which may reduce solubility but improve stability in acidic conditions.
  • The methyl ester is more reactive in ester hydrolysis, enabling faster deprotection in peptide synthesis .

N-Boc-4-amino-L-phenylalanine-t-butyl Ester

Property This compound N-Boc-4-amino-L-phenylalanine-t-butyl Ester
Substituent Nitro (-NO₂) Amino (-NH₂)
Molecular Weight 324.33 336.43
Reactivity Electrophilic nitro group for reductions Nucleophilic amino group for acylations
Application Anticancer precursor Intermediate for modified peptides

Key Differences :

  • The nitro group enables reductions to amines or participation in Ullmann couplings, while the amino group facilitates amide bond formation .
  • The amino variant is less electron-deficient, altering its behavior in aromatic electrophilic substitutions.

N-t-Boc-4-ethynyl-L-phenylalanine Methyl Ester

Property This compound N-t-Boc-4-ethynyl-L-phenylalanine Methyl Ester
Substituent Nitro (-NO₂) Ethynyl (-C≡CH)
Synthetic Route Direct nitration Sonogashira coupling with trimethylsilylacetylene
Application Drug intermediates Click chemistry substrates

Key Differences :

  • The ethynyl group enables copper-catalyzed azide-alkyne cycloadditions (CuAAC), a key reaction in bioconjugation, unlike the nitro group .
  • The nitro derivative is more reactive toward palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic Acid Methyl Ester

Property This compound N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic Acid Methyl Ester
Functional Groups Boc, nitro, methyl ester Nitro, sulfamoyl, malonamic acid methyl ester
Solubility Soluble in DMF Requires polar aprotic solvents (DMF) to prevent precipitation
Application Anticancer research Intermediate for Setrobuvir (HCV treatment)

Key Differences :

  • The sulfamoyl and malonamic groups introduce hydrogen-bonding sites, affecting crystallization and purification .
  • Both compounds leverage nitro groups for subsequent reductions, but the sulfamoyl variant is tailored for antiviral drug synthesis .

Research Findings and Trends

  • Solubility and Reactivity : Methyl esters generally exhibit higher solubility in organic solvents compared to t-butyl esters, enabling faster reaction kinetics .
  • Functional Group Interplay: Nitro groups are pivotal in catalytic hydrogenations (e.g., to amines), while amino/ethynyl groups expand utility in peptide and materials chemistry .

Biological Activity

N-Boc-4-nitro-L-phenylalanine methyl ester (CAS Number: 33305-77-0) is a derivative of phenylalanine that has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications in various fields, supported by data tables and relevant research findings.

This compound is characterized by its molecular formula C15H20N2O6C_{15}H_{20}N_{2}O_{6} and a molecular weight of 310.302 g/mol. It has a melting point of approximately 107°C and a boiling point of 509.3°C at 760 mmHg . The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that derivatives of phenylalanine can scavenge free radicals, thereby contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of neuroprotection and the management of oxidative stress-related diseases .

2. Role in Peptide Synthesis

This compound is frequently utilized as a building block in peptide synthesis due to its reactive nitro group, which can facilitate coupling reactions. The compound's ability to form stable peptide bonds has been exploited in the development of bioactive peptides with therapeutic potential .

3. Influence on Protein Structure

Studies have shown that incorporating N-Boc-4-nitro-L-phenylalanine into peptides can influence their secondary structure, potentially enhancing their biological activity. For instance, peptides containing this amino acid derivative have been observed to adopt favorable conformations that improve binding affinity to target proteins or receptors .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound led to reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress .

Case Study 2: Anticancer Activity

Another research effort explored the anticancer properties of peptides synthesized using this compound. The synthesized peptides demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as therapeutic agents in cancer treatment .

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group followed by nitration at the para position on the phenyl ring. Common methods include:

  • Boc Protection : The amino group is protected using Boc anhydride.
  • Nitration : The protected amino acid is subjected to nitration using a mixture of nitric and sulfuric acids.
  • Methyl Ester Formation : Finally, the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
PropertyValue
Molecular FormulaC15H20N2O6
Molecular Weight310.302 g/mol
Melting Point107°C
Boiling Point509.3°C
Density1.3 g/cm³
Flash Point261.8°C

Q & A

Q. What are the key synthetic routes for N-Boc-4-nitro-L-phenylalanine Methyl Ester, and how are intermediates purified?

The compound is typically synthesized via Boc-protection of 4-nitro-L-phenylalanine followed by esterification. A common approach involves:

  • Step 1 : Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) with a base (e.g., NaOH) .
  • Step 2 : Methyl esterification using methanol and a catalyst (e.g., H₂SO₄ or DCC).
  • Purification : Intermediates are isolated via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from solvents like diethyl ether .

Q. What solvents and storage conditions are optimal for handling this compound?

  • Solubility : Soluble in dichloromethane, diethyl ether, and ethyl acetate .
  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the Boc group or ester .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use analytical techniques :

  • NMR (¹H/¹³C) to confirm Boc-protection, esterification, and nitro-group positioning.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological studies) .

Q. What role does the nitro group play in downstream applications of this compound?

The nitro group serves as a precursor for reduction to amino groups (e.g., using H₂/Pd-C), enabling further functionalization (e.g., bioconjugation via amide bonds) .

Advanced Research Questions

Q. How can the Taguchi experimental design method optimize the synthesis of this compound?

Apply Taguchi orthogonal arrays to test variables:

  • Factors : Catalyst concentration (e.g., H₂SO₄), reaction temperature, molar ratio (Boc₂O:amine).
  • Optimization : Prioritize catalyst concentration (most influential parameter) and use ANOVA to validate contributions. For example, a 1.5 wt% catalyst at 60°C increased methyl ester yield to >96% in analogous reactions .

Q. What challenges arise in coupling this compound into peptide chains, and how are they mitigated?

  • Challenge : Steric hindrance from the nitro group reduces coupling efficiency.
  • Solution : Use coupling agents like HATU or PyBOP with DIPEA in DMF to enhance activation. Monitor via LC-MS for incomplete reactions .

Q. How does the nitro group influence the compound’s reactivity in click chemistry applications?

While the nitro group itself is not click-reactive, its reduction to an amine enables:

  • CuAAC (Click Chemistry) : React with azides via amine-azide coupling after nitro reduction.
  • SPAAC : Strain-promoted reactions with cyclooctynes, bypassing metal catalysts .

Q. What strategies improve the stability of this compound under basic conditions?

  • Avoid Strong Bases : Use mild conditions (pH 7–8) during Boc deprotection (e.g., TFA in DCM).
  • Add Stabilizers : Include radical scavengers (e.g., BHT) to prevent nitro-group degradation .

Q. How can researchers resolve contradictory data in nitro-group reduction studies?

  • Contradiction : Varied yields reported for H₂/Pd-C vs. Zn/HCl reductions.
  • Resolution : Validate reaction conditions (pressure, solvent purity) and characterize products via FT-IR (amine vs. nitro peaks) and MS .

Methodological Considerations

Q. What protocols are recommended for large-scale purification of this compound?

  • Scale-Up : Use flash chromatography with automated fraction collection.
  • Crystallization : Recrystallize from ethyl acetate/hexane (1:3) at -20°C for high-purity yields .

Q. How do solvent polarity and temperature affect the esterification efficiency?

  • Polarity : Low-polarity solvents (e.g., DCM) favor esterification equilibrium.
  • Temperature : Elevated temperatures (40–60°C) accelerate reaction but risk Boc-group cleavage. Optimize via kinetic studies .

Q. What advanced spectroscopic techniques differentiate positional isomers of nitro-substituted phenylalanine derivatives?

  • NOESY NMR : Detects spatial proximity of nitro groups to adjacent protons.
  • X-ray Crystallography : Confirms nitro-group orientation in crystalline form .

Data Analysis and Validation

Q. How should researchers statistically validate reproducibility in synthetic batches?

  • Statistical Tools : Use RSD (relative standard deviation) for yield consistency (<5% acceptable).
  • QbD Principles : Define critical quality attributes (CQAs) like purity and enantiomeric excess (ee) .

Q. What computational methods predict the reactivity of this compound in peptide synthesis?

  • DFT Calculations : Model transition states for Boc deprotection or ester hydrolysis.
  • MD Simulations : Predict solvation effects in DMF or THF .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Boc-4-nitro-L-phenylalanine Methyl Ester
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N-Boc-4-nitro-L-phenylalanine Methyl Ester

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